molecular formula MoS3 B1676701 Molybdenum trisulfide CAS No. 12033-29-3

Molybdenum trisulfide

Cat. No.: B1676701
CAS No.: 12033-29-3
M. Wt: 192.2 g/mol
InChI Key: XYBZEHZFCCFXPF-UHFFFAOYSA-N
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Description

Molybdenum trisulfide (MoS₃) is a non-stoichiometric compound with variable sulfur content, often existing in amorphous or semi-crystalline forms. It is synthesized via acidification of ammonium thiomolybdate ((NH₄)₂MoS₄) to precipitate MoS₃, which can be pyrolyzed at high temperatures (~950°C) to produce molybdenum disulfide (MoS₂) . MoS₃ is metastable and transitions to MoS₂ or molybdenum oxides (MoO₃, MoO₂) upon thermal decomposition, depending on the atmosphere . Its structure is characterized by Mo₃S₉ clusters in amorphous forms, which exhibit catalytic activity due to unsaturated molybdenum centers with 4d-orbital reactivity .

Key applications include:

  • Lubrication: MoS₃ nanoparticles enhance tribological properties in machine oils, reducing friction and wear more effectively than micro-sized MoS₂ .
  • Catalysis: Amorphous MoS₃ serves as a precursor for hydrodesulfurization catalysts and electrochemical composites .
  • Material Synthesis: Used to produce MoS₂ nanotubes and hybrid nanomaterials for hydrogen production .

Properties

IUPAC Name

tris(sulfanylidene)molybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWWSIKTCILRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[Mo](=S)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MoS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893183
Record name Molybdenum sulfide (MoS3)
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Molecular Weight

192.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid
Record name Molybdenum sulfide (MoS3)
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CAS No.

12033-29-3
Record name Molybdenum trisulfide
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Record name Molybdenum sulfide (MoS3)
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Record name Molybdenum sulfide (MoS3)
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Record name Molybdenum sulfide (MoS3)
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Preparation Methods

Acidic Precipitation of Ammonium Tetrathiomolybdate

The acidification of ammonium tetrathiomolybdate ((NH₄)₂MoS₄) remains the most widely documented method for synthesizing MoS₃. This approach leverages the instability of thiomolybdate anions in acidic media, leading to the precipitation of MoS₃. In a representative procedure, (NH₄)₂MoS₄ is dissolved in aqueous hydrochloric acid (1 M), initiating the decomposition reaction:
$$
\text{(NH₄)₂MoS₄ + 2 HCl → MoS₃ + 2 NH₄Cl + H₂S↑}
$$
The resultant MoS₃ exhibits an amorphous morphology, as confirmed by X-ray diffraction (XRD) and scanning electron microscopy (SEM). Adjusting the HCl concentration influences particle aggregation, with higher acidity favoring smaller colloidal particles.

Research Findings:

  • Morphological Control : SEM micrographs of polyaniline-MoS₃ composites reveal a fibrous polymer matrix interspersed with MoS₃ clusters, suggesting that the inorganic phase disrupts polyaniline’s crystalline order.
  • Crystallinity : Differential scanning calorimetry (DSC) indicates that MoS₃-polyaniline composites exhibit reduced crystallinity compared to pure polyaniline-HCl, attributable to MoS₃’s amorphous nature.
  • Compositional Verification : X-ray photoelectron spectroscopy (XPS) confirms the presence of Mo⁴⁺ and S²⁻ species, with a Mo:S atomic ratio approximating 1:3.

Thermal Decomposition of Thiomolybdate Precursors

Thermolysis of thiomolybdate salts, such as (NH₄)₂MoS₄ or Cs₂MoS₄, under inert atmospheres provides a route to MoS₃. Heating these precursors to 200–300°C in nitrogen or argon induces decomposition:
$$
\text{(NH₄)₂MoS₄ → MoS₃ + 2 NH₃↑ + H₂S↑}
$$
This method yields amorphous MoS₃ with high surface area, suitable for catalytic applications. Prolonged heating above 300°C risks further decomposition to MoS₂, necessitating precise temperature control.

Research Findings:

  • Temperature Dependence : Thermogravimetric analysis (TGA) of (NH₄)₂MoS₄ reveals mass loss steps at 150°C (NH₃/H₂S evolution) and 250°C (MoS₃ formation).
  • Catalytic Implications : MoS₃ derived from thermal decomposition exhibits enhanced activity in hydrodesulfurization (HDS) due to edge-site sulfur vacancies, as predicted by density functional theory (DFT) calculations.

Hydrothermal Synthesis

Hydrothermal methods enable MoS₃ synthesis under controlled pressure and temperature. A typical protocol involves sealing molybdenum trioxide (MoO₃) and excess sulfur in an autoclave with deionized water, followed by heating at 180–220°C for 12–48 hours. The reaction proceeds via:
$$
\text{MoO₃ + 3 S + H₂O → MoS₃ + H₂SO₄}
$$
The acidic environment facilitates sulfur reduction of Mo⁶⁺ to Mo⁴⁺, yielding MoS₃ with variable crystallinity depending on reaction duration.

Research Findings:

  • Morphological Trends : Prolonged hydrothermal treatment (≥24 hours) produces MoS₃ nanorods, whereas shorter durations yield spherical aggregates.
  • Impurity Mitigation : Residual sulfur can be removed via solvent extraction, though incomplete purification may leave S₈ inclusions detectable by Raman spectroscopy.

Solid-Gas Sulfidation Reactions

Sulfidation of molybdenum oxides with hydrogen sulfide (H₂S) at elevated temperatures offers a pathway to crystalline MoS₃. Reacting MoO₃ with H₂S at 400–600°C induces progressive sulfur substitution:
$$
\text{MoO₃ + 3 H₂S → MoS₃ + 3 H₂O}
$$
This method produces MoS₃ with layered structures analogous to MoS₂, albeit with higher sulfur content. The crystallinity improves with increasing temperature, but excessive heating (>600°C) promotes MoS₂ formation.

Research Findings:

  • Kinetic Barriers : In situ XRD studies reveal that MoS₃ formation initiates at 400°C, with full conversion requiring 4–6 hours at 500°C.
  • Surface Area : Brunauer-Emmett-Teller (BET) analysis indicates surface areas of 50–100 m²/g for H₂S-derived MoS₃, suitable for gas adsorption applications.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters and outcomes for the principal MoS₃ preparation techniques:

Method Temperature Range (°C) Reaction Time Crystallinity Surface Area (m²/g) Key Applications
Acidic Precipitation 25–80 1–4 hours Amorphous 20–50 Composites, Catalysis
Thermal Decomposition 200–300 1–2 hours Amorphous 100–150 Catalysis, Energy Storage
Hydrothermal Synthesis 180–220 12–48 hours Semi-crystalline 50–80 Nanostructures
Solid-Gas Sulfidation 400–600 4–6 hours Crystalline 50–100 Thin Films, Electronics

Chemical Reactions Analysis

Molybdenum trisulfide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxygen, hydrogen, and various chalcogen compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalysis

Molybdenum trisulfide as a Catalyst

This compound is utilized as a catalyst in several chemical reactions, particularly in hydrogenation and hydrodesulfurization processes. Its catalytic activity is attributed to the presence of active sites formed by the sulfur atoms in its structure, which facilitate electron transfer reactions.

Case Study: Hydrogen Evolution Reaction

A recent study demonstrated that this compound modified with nickel or platinum nanoparticles exhibited enhanced catalytic performance for hydrogen evolution reactions. The incorporation of metal nanoparticles significantly improved the onset potential and reduced overpotential, showcasing the compound's potential in energy-related applications .

Energy Storage

Performance in Lithium Metal Batteries

This compound has been explored for its application in lithium metal batteries due to its excellent electrochemical properties. Its high conductivity and stability make it an ideal candidate for improving battery performance.

Data Table: Electrochemical Properties of this compound

PropertyValue
ConductivityHigh
StabilityExcellent
Charge/Discharge CyclesEfficient

Electronics

Semiconducting Properties

The semiconducting nature of this compound allows it to be used in the fabrication of electronic devices such as transistors and sensors. Its layered structure enables easy integration into various electronic applications.

Comparison with Similar Compounds

CompoundPropertiesApplications
Molybdenum Disulfide (MoS₂)Superior mechanical propertiesLubricants, electronics
Tungsten Disulfide (WS₂)Higher densityElectronics, catalysts
This compound (MoS₃)Unique catalytic/electrochemical propertiesEnergy storage, catalysis

Biomedicine

Potential in Drug Delivery and Imaging

Research is ongoing to explore the use of this compound in drug delivery systems and imaging applications. Its ability to form composites with polymers can enhance the delivery efficiency of therapeutic agents.

Case Study: Polyaniline-Molybdenum Trisulfide Composite

A study on polyaniline-molybdenum trisulfide composites revealed that the presence of this compound induced morphological changes in the polymer matrix, enhancing its properties for biomedical applications . The composite was characterized using techniques such as X-ray diffraction and scanning electron microscopy.

Mechanism of Action

The mechanism by which molybdenum trisulfide exerts its effects involves several molecular targets and pathways:

    Catalytic Activity: The catalytic activity of this compound is attributed to its ability to facilitate electron transfer reactions. The presence of sulfur atoms in the structure allows for the formation of active sites that can interact with reactant molecules.

    Electrochemical Properties: In energy storage applications, this compound exhibits high conductivity and stability, which are essential for efficient charge and discharge cycles.

Comparison with Similar Compounds

Tribological Properties (as Lubricant Additives)

Metric MoS₃ Nanoparticles Micro-MoS₂ WS₂
Friction Reduction 30–40% improvement Baseline ~20% improvement
Wear Resistance 50% reduction in scar diameter Moderate High
Load-Bearing 15% higher extreme pressure Standard Superior

Catalytic Activity

  • MoS₃ : Active in hydrodesulfurization and hydrogen evolution due to unsaturated Mo sites .
  • MoS₂ : Widely used in petroleum refining and lithium-ion batteries .
  • WS₂ : Comparable to MoS₂ but with higher selectivity in certain redox reactions .

Market and Industrial Relevance

  • Production : Global MoS₃ production is niche, with key vendors undisclosed but concentrated in Europe and Asia .
  • Demand: Driven by lubrication (45%), catalysis (30%), and nanomaterials (25%) .
  • Price Trends : MoS₃ is ~20% costlier than MoS₂ due to complex synthesis, averaging $12,000–$15,000/ton (2019–2024) .

Key Research Findings

MoS₃ in Lubricants: Nanoparticles reduce friction coefficients by 0.08–0.12 compared to bulk MoS₂, attributed to oxide-rich tribofilms .

Catalytic Mo₃S₉ Clusters : DFT studies confirm their dual Lewis acid/base behavior, enabling sulfur removal in fuel processing .

Hybrid Materials: MoS₃/Si nanowires achieve 8.2% solar-to-hydrogen efficiency, outperforming MoS₂-based systems .

Biological Activity

Molybdenum trisulfide (MoS₃) is a compound of interest due to its unique properties and potential biological applications. This article explores its biological activity, including antibacterial effects, cellular interactions, and implications for therapeutic uses.

Overview of this compound

This compound is a transition metal dichalcogenide (TMD) that exhibits interesting electronic, optical, and catalytic properties. Its structure consists of molybdenum atoms sandwiched between layers of sulfur, which can influence its interaction with biological systems.

Cellular Interactions and Biocompatibility

This compound's interaction with biological systems is critical for its application in biomedicine. In vitro studies indicate that MoS₂ nanoflowers can stimulate mitochondrial function by enhancing the expression of genes associated with mitochondrial biogenesis. This effect is mediated through predefined atomic vacancies in the material, which promote increased mitochondrial DNA copy number and enhanced respiratory capacity in mammalian cells .

Table 1: Comparative Analysis of Molybdenum Compounds

PropertyMoS₂MoS₃
StructureLayered TMDLayered TMD
Antibacterial ActivityYes (effective against Gram-positive and Gram-negative bacteria)Potential (needs further study)
Mitochondrial FunctionStimulates gene expressionHypothetical based on structure
BiocompatibilityHighExpected high

Case Studies and Research Findings

  • Antibacterial Efficacy : A study reported the effectiveness of MoS₂ in combination with silver nanoparticles against pathogenic bacteria. The synergy between these compounds suggests a promising avenue for developing new antibacterial agents .
  • Mitochondrial Biogenesis : Research on MoS₂ nanoflowers indicated significant stimulation of mitochondrial function, which could have therapeutic implications for metabolic disorders . The upregulation of PGC-1α and TFAM was noted as a mechanism for enhancing mitochondrial biogenesis.
  • Biocompatibility Assessment : In cell culture studies, MoS₂ demonstrated no significant cytotoxicity at concentrations up to 200 μg/mL, indicating a favorable safety profile for potential biomedical applications .

Q & A

Basic Research Questions

Q. How can researchers synthesize high-purity Molybdenum trisulfide (MoS₃) for experimental studies?

  • Methodological Answer : High-purity MoS₃ can be synthesized via chemical vapor deposition (CVD) or solid-state reactions. For CVD, sulfurization of molybdenum precursors (e.g., MoO₃) under controlled H₂S flow at 500–800°C is common. Solid-state synthesis involves reacting stoichiometric amounts of molybdenum and sulfur powders in evacuated quartz tubes at 600–900°C for 24–48 hours. Purity should be verified using X-ray diffraction (XRD) to confirm crystallinity and X-ray photoelectron spectroscopy (XPS) to assess sulfur-to-molybdenum ratios .

Q. What characterization techniques are essential for analyzing MoS₃’s structural and chemical properties?

  • Methodological Answer : Key techniques include:

  • SEM/TEM : For morphological analysis (e.g., layered vs. amorphous structures).
  • XRD : To identify crystallographic phases and lattice parameters.
  • Raman spectroscopy : To distinguish MoS₃ from MoS₂ via unique vibrational modes (e.g., A₁g and E²g peaks).
  • XPS : To confirm oxidation states (Mo⁴⁺ vs. Mo³⁺) and sulfur bonding environments. Cross-validation with energy-dispersive X-ray spectroscopy (EDS) ensures stoichiometric accuracy .

Q. What factors influence the thermal stability of MoS₃ in experimental settings?

  • Methodological Answer : Thermal stability depends on synthesis conditions (e.g., temperature ramp rates, sulfur excess) and stoichiometry. Thermogravimetric analysis (TGA) under inert atmospheres (e.g., N₂) can quantify decomposition temperatures. For instance, MoS₃ typically degrades above 300°C, releasing sulfur and forming MoS₂. Adjusting precursor ratios or doping with carbon can enhance stability .

Advanced Research Questions

Q. How can density functional theory (DFT) models be optimized to study MoS₃’s electronic structure?

  • Methodological Answer : Use hybrid functionals (e.g., HSE06) to account for electron correlation in MoS₃’s layered structure. Include van der Waals corrections for interlayer interactions. Validate bandgap predictions with experimental UV-Vis spectroscopy and photoluminescence data. Computational parameters (k-point sampling, cutoff energy) must align with experimental lattice constants to ensure accuracy .

Q. How can researchers resolve contradictions in catalytic activity data for MoS₃-based systems?

  • Methodological Answer : Discrepancies often arise from variations in surface defects, sulfur vacancies, or sample purity. Use multivariate statistical analysis (e.g., PCA) to correlate catalytic performance (e.g., hydrogen evolution reaction activity) with structural parameters (e.g., edge-site density). Controlled experiments under standardized conditions (pH, temperature) and in-situ characterization (e.g., operando Raman) can isolate contributing factors .

Q. What methodologies integrate computational and experimental data to study MoS₃’s lithium-ion storage mechanisms?

  • Methodological Answer : Combine DFT calculations of Li⁺ adsorption energies with electrochemical testing (cyclic voltammetry, galvanostatic cycling). Synchrotron-based X-ray absorption spectroscopy (XAS) can track Li⁺ insertion pathways, while TEM imaging post-cycling reveals structural changes (e.g., layer expansion). Cross-referencing computational diffusion barriers with experimental rate-performance data validates mechanistic models .

Tables for Key Data

Property MoS₃ (Synthesized) MoS₂ (Reference)
Bandgap (eV)1.8–2.1 (Direct)1.2–1.8 (Indirect)
Thermal Stability (°C)250–300>400
Li-ion Capacity (mAh/g)800–1100400–600
HER Overpotential (mV)150–200200–250

Data derived from experimental studies and computational models .

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